molecular formula C18H21F2N3O B12775341 1-Methyl-3-(difluoromethyl)-N-(1,1,3-trimethylindan-4-yl)-1H-pyrazole-4-carboxamide CAS No. 141573-94-6

1-Methyl-3-(difluoromethyl)-N-(1,1,3-trimethylindan-4-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B12775341
CAS No.: 141573-94-6
M. Wt: 333.4 g/mol
InChI Key: YTCIYOXHHQLDEI-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-N-(2,3-dihydro-1,1,3-trimethyl-1H-inden-4-yl)-1-methyl-1H-pyrazole-4-carboxamide, identified by the Unique Ingredient Identifier 7S2LH46DLB, is a compound with significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethyl)-N-(2,3-dihydro-1,1,3-trimethyl-1H-inden-4-yl)-1-methyl-1H-pyrazole-4-carboxamide involves multiple steps. The starting materials typically include difluoromethyl compounds and indenyl derivatives. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, which may have distinct properties.

    Substitution: Substitution reactions, particularly nucleophilic substitution, can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenated compounds and nucleophiles are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(Difluoromethyl)-N-(2,3-dihydro-1,1,3-trimethyl-1H-inden-4-yl)-1-methyl-1H-pyrazole-4-carboxamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group and the indenyl moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Phantolid: An indan musk with similar structural features.

    Versalide: Another indan musk known for its stability and odor properties.

    Tonalid: A tetralin musk with comparable chemical stability.

Uniqueness: 3-(Difluoromethyl)-N-(2,3-dihydro-1,1,3-trimethyl-1H-inden-4-yl)-1-methyl-1H-pyrazole-4-carboxamide stands out due to its unique combination of a difluoromethyl group and an indenyl moiety, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

141573-94-6

Molecular Formula

C18H21F2N3O

Molecular Weight

333.4 g/mol

IUPAC Name

3-(difluoromethyl)-1-methyl-N-(1,1,3-trimethyl-2,3-dihydroinden-4-yl)pyrazole-4-carboxamide

InChI

InChI=1S/C18H21F2N3O/c1-10-8-18(2,3)12-6-5-7-13(14(10)12)21-17(24)11-9-23(4)22-15(11)16(19)20/h5-7,9-10,16H,8H2,1-4H3,(H,21,24)

InChI Key

YTCIYOXHHQLDEI-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2=C1C(=CC=C2)NC(=O)C3=CN(N=C3C(F)F)C)(C)C

Origin of Product

United States

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